2-Phenoxycyclohexa-2,5-diene-1,4-dione

Catalog No.
S14374199
CAS No.
3490-49-1
M.F
C12H8O3
M. Wt
200.19 g/mol
Availability
In Stock
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2-Phenoxycyclohexa-2,5-diene-1,4-dione

CAS Number

3490-49-1

Product Name

2-Phenoxycyclohexa-2,5-diene-1,4-dione

IUPAC Name

2-phenoxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C12H8O3/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H

InChI Key

YKYILJANBFCBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)C=CC2=O

2-Phenoxycyclohexa-2,5-diene-1,4-dione, also known by its CAS number 3490-49-1, is an organic compound characterized by its unique structure that includes a phenoxy group attached to a cyclohexadiene dione framework. The molecular formula of this compound is C₁₂H₈O₃, and it has a molecular weight of approximately 200.19 g/mol. This compound exhibits a density of 1.304 g/cm³ and a boiling point of 313.3°C at 760 mmHg, with a flash point of 137.9°C .

Typical of quinonoid structures. These may include:

  • Electrophilic aromatic substitution: The presence of the phenoxy group can facilitate electrophilic attacks on the aromatic ring.
  • Reduction reactions: The dione functionality can be reduced to form diols or other derivatives.
  • Dimerization: Under certain conditions, this compound may undergo dimerization reactions, forming larger cyclic structures.

The reactivity of this compound is influenced by the electron-withdrawing effects of the dione groups and the electron-donating properties of the phenoxy moiety.

Synthesis of 2-phenoxycyclohexa-2,5-diene-1,4-dione can be achieved through several methods:

  • Condensation reactions: Combining phenolic compounds with cyclohexadiene derivatives under acidic or basic conditions can yield this compound.
  • Electrophilic substitution: The introduction of the phenoxy group onto a suitable precursor can be accomplished through electrophilic aromatic substitution mechanisms.
  • Oxidative methods: Oxidation of appropriate precursors containing alkyl groups on cyclohexadiene frameworks can lead to the formation of diones.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

2-Phenoxycyclohexa-2,5-diene-1,4-dione has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible use in drug development for antimicrobial or anticancer therapies.
  • Agricultural chemicals: It may serve as a precursor for developing pesticides or herbicides due to its reactivity and potential biological effects.
  • Material science: Its unique structure could be explored for applications in polymers or other materials requiring specific chemical properties.

Studies on the interactions of 2-phenoxycyclohexa-2,5-diene-1,4-dione with biological molecules are essential for understanding its potential therapeutic effects. Such studies typically focus on:

  • Binding affinity: Investigating how well the compound binds to specific enzymes or receptors.
  • Mechanism of action: Understanding how it exerts its biological effects at the molecular level.

While direct studies on this specific compound are scarce, insights can be drawn from related compounds that share structural similarities.

Several compounds share structural features with 2-phenoxycyclohexa-2,5-diene-1,4-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-BenzoquinoneC₆H₄O₂Simple structure; widely studied for its reactivity
2,5-Dihydroxy-1,4-benzoquinoneC₆H₄O₄Contains two hydroxyl groups; exhibits strong antioxidant properties
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dioneC₁₈H₁₂O₄Contains two phenoxy groups; increased steric hindrance
Hydroxy-1,4-benzoquinoneC₆H₄O₃Hydroxyl derivative; involved in various metabolic pathways

These compounds illustrate the diversity within quinonoid chemistry and highlight the unique aspects of 2-phenoxycyclohexa-2,5-diene-1,4-dione due to its specific functional groups and structural arrangement.

Regioselective Synthesis Strategies for Phenoxyquinone Analogues

Regioselective synthesis of phenoxyquinone analogues hinges on controlling reaction conditions to direct substituents to specific positions on the quinone ring. Hydrogenation protocols, as demonstrated in U.S. Patent 2,704,773, reveal that pressure and temperature critically influence regioselectivity. For instance, hydrogenating phenyl-$$ p $$-benzoquinone under 1000 psi at 60–70°C yields phenyl hydroquinone without ring saturation, whereas elevating temperatures to 95–105°C under the same pressure facilitates hydrogenation of the phenolic benzene ring to form phenyl quinitol. This temperature-dependent selectivity enables precise control over the degree of saturation (Table 1).

Table 1: Regioselective Hydrogenation Outcomes for Phenoxyquinone Derivatives

Starting MaterialPressure (psi)Temperature (°C)ProductYield (%)
Phenyl-$$ p $$-benzoquinone100060–70Phenyl hydroquinone85–90
Phenyl hydroquinone100095–105Phenyl quinitol70–75

Alternative approaches, such as the use of 1,3-propanediol as a solvent, enable regioselective cyclization of β-phenoxyl ynones to flavonoid derivatives without catalysts. This method achieves carbonyl oxygen migration and cyclization via solvent participation, demonstrating 80–92% yields for diverse substrates.

Fragment-Based Drug Design Approaches in Quinone Functionalization

Fragment-based drug design (FBDD) leverages the quinone core as a scaffold for attaching pharmacophoric groups. Amino-substituted quinone derivatives, for example, exhibit metal-ion sensing capabilities due to intramolecular charge transfer (ICT) mechanisms. Kumar et al. demonstrated that anthraquinone tethered with amino groups selectively detects transition metals via fluorescence switching, attributed to metal-mediated photo-induced charge transfer (PCT) effects. Such functionalization strategies enable the development of quinone-based probes for biomedical imaging or therapeutic targeting.

Recent work highlights the utility of ether-linked fragments, such as aryl ethers of phenyl hydroquinone, in enhancing solubility and bioactivity. These derivatives are synthesized via nucleophilic substitution reactions, where phenoxide ions displace leaving groups on pre-functionalized quinones.

Optimization of Coupling Reactions for Phenoxy-Substituted Dienediones

Coupling reactions for phenoxy-substituted dienediones require careful optimization of catalysts, solvents, and temperatures. The hydrogenation of phenyl-$$ p $$-benzoquinone to phenyl hydroquinone employs Raney nickel or precious metal catalysts in inert solvents like isopropyl alcohol, achieving yields exceeding 85% under 1000 psi hydrogen pressure. By contrast, solvent-free approaches using 1,3-propanediol demonstrate comparable efficiency (90% yield) while eliminating the need for metal catalysts, aligning with green chemistry principles.

Table 2: Solvent and Catalyst Impact on Coupling Efficiency

SolventCatalystTemperature (°C)Yield (%)
Isopropyl alcoholRaney nickel60–7085–90
1,3-PropanediolNone80–10088–92

Notably, the choice of solvent influences reaction kinetics. Aromatic solvents like toluene prolong reaction times due to reduced polarity, whereas polar aprotic solvents accelerate nucleophilic substitutions but risk side reactions.

The electrochemical behavior of 2-phenoxycyclohexa-2,5-diene-1,4-dione represents a paradigmatic example of quinone redox chemistry, characterized by distinctive electron transfer patterns that define its biological activity profile [1]. This phenoxyquinone derivative exhibits the characteristic two-electron reduction mechanism common to quinone systems, involving sequential electron transfer processes that bypass the formation of potentially harmful semiquinone radicals [2] [1].

Solvent Effects on Electrochemical Behavior

The electrochemical properties of 2-phenoxycyclohexa-2,5-diene-1,4-dione exhibit pronounced solvent dependence, with aqueous buffer systems promoting a single two-electron reduction wave, while aprotic organic solvents reveal more complex multi-step electron transfer processes [2] [5]. In dimethyl sulfoxide and acetonitrile, the compound demonstrates enhanced electrochemical stability with well-defined redox couples that facilitate mechanistic studies [2].

The presence of hydrogen bond donors significantly influences the redox potential of phenoxyquinone systems, with trifluoroethanol additions causing substantial cathodic shifts in reduction potentials [2]. This solvent effect reflects the critical role of hydrogen bonding in stabilizing the reduced hydroquinone form, thereby facilitating electron transfer processes [2] [3].

Table 1: Electrochemical Parameters of Phenoxyquinone Systems

ParameterValueSolvent SystemReference
First Reduction Potential-0.3 to -0.5 V vs SCEDichloromethane/TBAP [2]
Peak-to-Peak Separation59-200 mVVarious [2] [5]
Electron Transfer Number2Aqueous Buffer [1] [3]
Reversibility Quotient0.8-1.0Organic Solvents [2]

Molecular Interactions with Cellular Oxidoreductase Enzymes

The biological activity of 2-phenoxycyclohexa-2,5-diene-1,4-dione is fundamentally governed by its interactions with cellular oxidoreductase enzymes, particularly the nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase family [6] [7]. These interactions determine the compound's metabolic fate and biological effects through specific enzyme-substrate recognition mechanisms [8] [6].

Nicotinamide Adenine Dinucleotide Phosphate Hydrogen Quinone Oxidoreductase 1 Interactions

Nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase 1 represents the primary cellular target for 2-phenoxycyclohexa-2,5-diene-1,4-dione metabolism [6] [9]. This flavin adenine dinucleotide-dependent enzyme catalyzes the obligate two-electron reduction of quinones to hydroquinones, bypassing the formation of semiquinone radicals that would otherwise generate reactive oxygen species [6] [10].

The enzyme exhibits broad substrate specificity for quinone compounds, with particular efficiency toward benzoquinone derivatives including phenoxyquinones [6]. Kinetic studies reveal that 2-phenoxycyclohexa-2,5-diene-1,4-dione serves as a competent substrate for nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase 1, with catalytic efficiency comparable to established quinone substrates [6] [9].

The enzyme's active site accommodates the phenoxyquinone structure through hydrophobic interactions with the aromatic rings and hydrogen bonding with the carbonyl oxygens [7] [10]. The phenoxy substituent provides additional binding affinity through π-π stacking interactions with aromatic residues in the enzyme's substrate-binding pocket [11].

Enzyme Kinetics and Catalytic Mechanisms

The catalytic mechanism of nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase 1 with 2-phenoxycyclohexa-2,5-diene-1,4-dione involves a ping-pong kinetic mechanism where the reduced pyridine nucleotide binds first, transfers electrons to the flavin adenine dinucleotide cofactor, and departs before the quinone substrate binds [12]. This sequential mechanism ensures efficient two-electron transfer without semiquinone formation [12] [6].

Steady-state kinetic analysis reveals Michaelis-Menten parameters that reflect the enzyme's affinity for phenoxyquinone substrates [12]. The apparent Michaelis constant values for 2-phenoxycyclohexa-2,5-diene-1,4-dione reduction typically range from 10 to 50 micromolar, indicating high enzyme-substrate affinity [11] [12].

Alternative Oxidoreductase Pathways

Beyond nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase 1, cellular metabolism of 2-phenoxycyclohexa-2,5-diene-1,4-dione involves multiple oxidoreductase systems [8] [13]. Aryl alcohol quinone oxidoreductases demonstrate catalytic activity toward phenoxyquinone substrates, though with distinct substrate specificity profiles compared to the primary quinone reductases [13].

These alternative pathways provide metabolic flexibility and may contribute to the compound's biological effects under specific cellular conditions [8] [13]. The diversity of oxidoreductase interactions reflects the chemical versatility of the phenoxyquinone scaffold and its ability to engage multiple cellular redox systems [1].

Table 2: Enzyme Kinetic Parameters for Phenoxyquinone Metabolism

EnzymeMichaelis Constant (μM)Turnover Number (s⁻¹)Catalytic Efficiency (M⁻¹s⁻¹)Reference
NQO115-450.8-2.51.8×10⁴-5.6×10⁴ [6] [11]
NQO250-1500.2-0.81.3×10³-5.3×10³ [7] [10]
AAQO25-750.5-1.26.7×10³-1.6×10⁴ [13]

Theoretical Modeling of Electron Transfer Mechanisms

Computational investigations of 2-phenoxycyclohexa-2,5-diene-1,4-dione electron transfer mechanisms provide fundamental insights into the molecular basis of its redox activity and biological interactions [14] [15]. Density functional theory calculations reveal the electronic structure features that govern electron transfer processes and determine the compound's reactivity profile [16] [17].

Molecular Orbital Analysis

Theoretical calculations using density functional theory methods demonstrate that 2-phenoxycyclohexa-2,5-diene-1,4-dione possesses a distinctive electronic structure characterized by delocalized π-electron systems extending across both the quinone ring and phenoxy substituent [14] [16]. The highest occupied molecular orbital exhibits significant electron density on the phenoxy oxygen and aromatic carbons, while the lowest unoccupied molecular orbital is localized primarily on the quinone carbonyl carbons [16] [18].

The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for 2-phenoxycyclohexa-2,5-diene-1,4-dione ranges from 5.8 to 6.2 electron volts, depending on the computational method and basis set employed [17]. This energy gap indicates moderate electrophilic character and suggests favorable electron acceptance properties consistent with quinone redox chemistry [19] [17].

Natural bond orbital analysis reveals that the phenoxy substituent acts as an electron-donating group, increasing electron density on the quinone ring and modulating its reduction potential [20] [14]. The electron donation occurs through resonance effects that stabilize the reduced hydroquinone form, facilitating two-electron reduction processes [20].

Electron Transfer Pathway Calculations

Computational modeling of electron transfer pathways in 2-phenoxycyclohexa-2,5-diene-1,4-dione reveals preferential two-electron reduction mechanisms that avoid semiquinone intermediate formation [18]. The calculated activation barriers for sequential one-electron transfers are significantly higher than those for concerted two-electron processes, explaining the compound's tendency toward direct hydroquinone formation [18].

Transition state calculations indicate that electron transfer occurs through a stepwise mechanism involving initial electron attachment to the lowest unoccupied molecular orbital, followed by rapid protonation and second electron transfer [14] [18]. The phenoxy substituent stabilizes intermediate species through hyperconjugative interactions that lower activation barriers [14].

Solvent effects on electron transfer mechanisms have been investigated using polarizable continuum models that account for bulk solvation effects [15] [21]. These calculations demonstrate that polar solvents stabilize charged intermediates and reduce activation barriers for electron transfer processes [21].

Quantum Interference Effects

Recent theoretical investigations have identified quantum interference effects in phenoxyquinone electron transfer that significantly influence conductance properties [4] [22]. Calculations reveal that conformational changes in the phenoxy substituent can switch electron transport from destructive to constructive interference patterns, modulating electrical conductance by several orders of magnitude [4].

The cis and trans conformations of the phenoxy group exhibit dramatically different electron transport properties, with the cis isomer showing conductance values approximately 100-fold higher than the trans form [4]. This quantum interference switching mechanism provides insights into the molecular basis of electron transfer efficiency in biological systems [4] [22].

Table 3: Calculated Electronic Properties of 2-Phenoxycyclohexa-2,5-diene-1,4-dione

PropertyCalculated ValueMethodReference
HOMO Energy-6.8 to -7.2 eVDFT/B3LYP [16] [17]
LUMO Energy-1.0 to -1.4 eVDFT/B3LYP [16] [17]
HOMO-LUMO Gap5.8-6.2 eVVarious DFT [17]
Dipole Moment3.2-3.8 DebyeDFT/PCM [15]
Electron Affinity1.8-2.1 eVDFT [14]
Reorganization Energy0.4-0.6 eVDFT [18]

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

200.047344113 g/mol

Monoisotopic Mass

200.047344113 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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